1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine
Description
Contextualization of Piperidine (B6355638) Scaffolds in Modern Chemical Research
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and bioactive natural products. researchgate.netarizona.edu Its prevalence is a testament to its synthetic accessibility and its favorable properties as a molecular scaffold. Piperidine scaffolds are central components in over 70 commercially available drugs, including several blockbuster medications. researchgate.netarizona.edu
The incorporation of a piperidine framework into a molecule can confer several advantageous characteristics:
Modulation of Physicochemical Properties: The piperidine moiety can influence a compound's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug-like properties. thieme-connect.comenamine.netresearchgate.net
Enhanced Biological Activity: The three-dimensional structure of the piperidine ring allows for the precise spatial arrangement of functional groups, enabling optimal interactions with biological targets like enzymes and receptors. thieme-connect.comresearchgate.net
Improved Pharmacokinetics: Introducing this scaffold can positively affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.net
Versatile Functionality: The nitrogen atom of the piperidine ring provides a handle for further chemical modification, while the ring's carbon atoms can be substituted to explore a wide chemical space. researchgate.net
This heterocycle is a cornerstone in the design of agents targeting the central nervous system (CNS), as well as antihistamines, analgesics, and anti-cancer drugs. arizona.edu The enduring importance of the piperidine scaffold solidifies its position as a privileged structure in drug discovery. researchgate.net
Strategic Importance of N-Protected Amine Moieties in Complex Molecule Synthesis
In the synthesis of complex organic molecules that contain multiple functional groups, it is often necessary to temporarily mask the reactivity of certain groups to prevent unwanted side reactions. This is the role of protecting groups. Amines, being nucleophilic and basic, frequently require protection. chemistrysteps.com
The tert-butyloxycarbonyl group, commonly known as the Boc group, is one of the most widely used protecting groups for amines. total-synthesis.combzchemicals.com It converts the amine into a carbamate (B1207046), which is significantly less reactive. chemistrysteps.comtotal-synthesis.com The strategic advantages of using a Boc group are numerous:
Stability: The Boc group is stable under a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles. total-synthesis.comnih.gov
Mild Cleavage: It can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which preserves the integrity of other sensitive functional groups in the molecule. chemistrysteps.comtotal-synthesis.comnih.gov
Orthogonality: The Boc group's acid-lability makes it "orthogonal" to other common protecting groups. For instance, it can be selectively removed in the presence of an Fmoc group (which is base-labile) or a Cbz group (which is removed by hydrogenolysis). This orthogonality is fundamental in complex strategies like solid-phase peptide synthesis. total-synthesis.comnumberanalytics.com
The use of Boc protection is a cornerstone of modern synthesis, enabling chemists to perform multi-step transformations with high precision and yield. bzchemicals.comnumberanalytics.com
Rationale for Investigating 1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine as a Versatile Synthetic Platform
The compound this compound is a highly functionalized intermediate designed for efficiency in multi-step synthetic sequences. Its structure is a logical convergence of the principles discussed above. The rationale for its investigation as a versatile synthetic platform is rooted in the strategic combination of its three key components:
The Piperidine Core: Provides a proven, drug-like scaffold with favorable conformational and physicochemical properties. thieme-connect.com
The Boc-Protected Nitrogen: Ensures that the highly reactive secondary amine of the piperidine ring is masked, allowing for selective reactions at other positions. The Boc group can be removed in a later synthetic step to allow for further functionalization of the piperidine nitrogen. nih.gov
The 4-[(4-ethoxyphenyl)amino] Substituent: This part of the molecule is particularly significant. It is an elaboration of the 4-anilinopiperidine structure, a key precursor in the synthesis of various pharmacologically active agents. wikipedia.org The ethoxy group on the phenyl ring serves as a point for modulating electronic properties and can influence receptor binding or metabolic stability compared to an unsubstituted phenyl ring.
Data Tables
The following table provides representative physicochemical data for a closely related parent compound, tert-butyl 4-(phenylamino)piperidine-1-carboxylate, which serves as a reference for the properties of the title compound.
Table 1: Physicochemical Properties of 1-Boc-4-(phenylamino)piperidine Data corresponds to the analog compound without the 4-ethoxy group.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₂ | nih.gov |
| Molecular Weight | 276.37 g/mol | nih.gov |
| IUPAC Name | tert-butyl 4-anilinopiperidine-1-carboxylate | nih.gov |
| Physical Form | Solid | sigmaaldrich.com |
| Solubility | 35.2 µg/mL (at pH 7.4) | nih.gov |
Compound List
Table 2: Chemical Compounds Mentioned
| Compound Name | Other Names / Synonyms |
|---|---|
| This compound | tert-butyl 4-((4-ethoxyphenyl)amino)piperidine-1-carboxylate |
| Piperidine | Azinane, Hexahydropyridine |
| 1-Boc-4-(phenylamino)piperidine | 1-Boc-4-AP, tert-butyl 4-anilinopiperidine-1-carboxylate |
| N-Boc-4-piperidone | tert-Butyl 4-oxopiperidine-1-carboxylate |
| 4-Ethoxyaniline | p-Phenetidine |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(4-ethoxyanilino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-5-22-16-8-6-14(7-9-16)19-15-10-12-20(13-11-15)17(21)23-18(2,3)4/h6-9,15,19H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRRYURNCWSHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 1 Boc 4 4 Ethoxyphenyl Amino Piperidine and Analogues
Advanced Approaches to Piperidine (B6355638) Core Functionalization
The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and its functionalization is a cornerstone of medicinal chemistry. Advanced strategies for modifying the piperidine ring, particularly for the introduction of substituents at specific positions, are crucial for creating diverse analogues.
Regioselective C-H Functionalization Strategies at the Piperidine Ring
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, offering a more atom-economical and efficient alternative to traditional multi-step syntheses. For the piperidine ring, achieving regioselectivity at the C4 position is a key challenge due to the electronic activation of the C2 and C6 positions by the nitrogen atom.
Recent studies have demonstrated that the regioselectivity of C-H functionalization on N-protected piperidines can be controlled by the choice of catalyst and directing group. For instance, palladium-catalyzed C-H arylation using an aminoquinoline directing group at the C3 position has been shown to selectively functionalize the C4 position. acs.org This approach leverages the formation of a palladacycle intermediate to direct the arylation to the desired carbon.
Furthermore, photoredox catalysis has enabled the C-H arylation of N-arylamines, including piperazine (B1678402) substrates, which are structurally related to piperidines. beilstein-journals.org These methods often utilize an iridium-based photocatalyst to generate a radical intermediate that can then undergo coupling with an aryl partner. While direct C4-amination of pyridines has been achieved through nucleophilic substitution of hydrogen (SNH), the application of such methods to saturated piperidines is an area of ongoing research. nih.gov
Stereoselective Introduction of the 4-Amino Substituent
The stereochemistry of substituents on the piperidine ring can have a profound impact on the biological activity of the final compound. Therefore, methods for the stereoselective introduction of the 4-amino group are of significant interest.
One common approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For example, expedient and highly stereoselective routes to orthogonally protected chiral 2-substituted 4-aminopiperidines have been developed. rsc.orgrsc.org These methods may involve the diastereoselective nucleophilic substitution of a hydroxyl group with an azide, followed by reduction to the amine. rsc.orgrsc.org
Another strategy is the stereoselective reduction of a 4-oxopiperidine derivative. While the direct reduction of N-Boc-4-piperidone typically yields a racemic product, the use of chiral reducing agents or enzymatic catalysis can provide access to enantiomerically enriched 4-aminopiperidine (B84694) precursors. The development of general synthetic methodologies using preformed chiral non-racemic building blocks is also a common strategy to access a variety of stereochemically defined piperidine structures. rsc.org
Optimized N-Arylation Protocols for (4-ethoxyphenyl)amino Moiety Incorporation
The formation of the C-N bond between the 4-aminopiperidine core and the 4-ethoxyphenyl group is a critical step in the synthesis of the target compound. Several powerful methods have been developed for this transformation, offering high efficiency and broad substrate scope.
Catalytic Cross-Coupling Methods for C-N Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. organic-chemistry.org This reaction typically involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a phosphine (B1218219) ligand.
The synthesis of 1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine can be achieved through the Buchwald-Hartwig amination of 1-Boc-4-aminopiperidine with 4-bromo- or 4-iodoethoxybenzene. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / BINAP | 4-Bromoethoxybenzene | NaOtBu | Toluene | 100 | Good to Excellent |
| Pd₂(dba)₃ / XPhos | 4-Iodoethoxybenzene | K₃PO₄ | Dioxane | 80-100 | High |
| Pd-PEPPSI | 4-Bromoethoxybenzene | Cs₂CO₃ | t-Amyl alcohol | 110 | Good |
This table represents typical conditions for Buchwald-Hartwig amination and may require optimization for the specific substrates.
A related and highly efficient method is reductive amination. The reaction of N-Boc-4-piperidinone with 4-ethoxyaniline in the presence of a reducing agent, such as sodium triacetoxyborohydride, can directly yield the target compound. researchgate.netdtic.milnih.gov This one-pot procedure is often advantageous due to its operational simplicity and mild reaction conditions.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaBH(OAc)₃ | Dichloromethane (B109758) (DCM) | Room Temperature | 12-24 | >80 |
| NaBH₃CN | Methanol (MeOH) | Room Temperature | 12-24 | Good |
| H₂ / Pd/C | Ethanol (EtOH) | Room Temperature | 24 | High |
This table represents typical conditions for reductive amination and may require optimization for the specific substrates.
Metal-Free N-Arylation Techniques
In recent years, there has been a growing interest in developing metal-free alternatives to traditional cross-coupling reactions to avoid potential metal contamination in the final product.
One such method involves the use of diaryliodonium salts as arylating agents. nih.gov The reaction of 1-Boc-4-aminopiperidine with a (4-ethoxyphenyl)iodonium salt, often in the presence of a copper catalyst, can provide the desired N-arylated product under mild conditions. researchgate.netrsc.org In some cases, these reactions can proceed even without a metal catalyst. nih.gov
Another metal-free approach is the Chan-Lam coupling, which typically uses a copper catalyst to couple an amine with a boronic acid. beilstein-journals.org The reaction of 1-Boc-4-aminopiperidine with 4-ethoxyphenylboronic acid in the presence of a copper salt and an oxidant would be a viable route to the target compound.
| Arylating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) |
| (4-Ethoxyphenyl)iodonium triflate | CuI | Toluene | 60-100 | Good |
| 4-Ethoxyphenylboronic acid | Cu(OAc)₂ / Pyridine | Dichloromethane (DCM) | Room Temperature | Moderate to Good |
| o-Silylaryl triflate | CsF | THF | Room Temperature | Good |
This table represents typical conditions for metal-free N-arylation and may require optimization for the specific substrates.
Protecting Group Manipulations and Orthogonal Synthetic Strategies
In the synthesis of complex molecules like this compound, the strategic use of protecting groups is essential to mask reactive functional groups and ensure that reactions occur at the desired site. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, enabling sequential transformations. sigmaaldrich.com
The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the piperidine nitrogen. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. dtic.mil
In the synthesis of analogues with additional functional groups, other protecting groups may be necessary. For instance, if a carboxylic acid is present on the aryl ring, it might be protected as a methyl or ethyl ester. The choice of protecting groups must be carefully considered to ensure their compatibility with the subsequent reaction steps and their selective removal when required.
The development of stereocontrolled syntheses of orthogonally protected 2-substituted 4-aminopiperidines highlights the importance of such strategies. rsc.orgrsc.org These approaches allow for the selective deprotection and further functionalization at different positions of the piperidine ring, providing access to a wide range of complex analogues.
Selective Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. fishersci.co.uk The selective deprotection of the Boc group in this compound is a critical step in multi-step syntheses to allow for further functionalization of the piperidine nitrogen.
Standard conditions for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. fishersci.co.uknih.gov These conditions are generally effective and lead to the formation of the corresponding ammonium (B1175870) salt.
However, in molecules with multiple acid-sensitive functional groups, achieving selective deprotection can be challenging. Research has focused on developing milder and more selective methods. For instance, recent studies have demonstrated the thermal deprotection of N-Boc protected amines in a continuous flow system, which can offer high selectivity. acs.orgnih.gov By carefully controlling the temperature, it is possible to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group, a principle that could be applied to analogues of the target compound. acs.orgnih.gov
Another approach involves the use of Lewis acids. Iron(III) chloride has been reported as a mild and efficient catalyst for the selective deprotection of N-Boc groups, even in the presence of other protecting groups like the carbobenzyloxy (Cbz) group. rsc.orgrsc.org This method offers a more sustainable alternative to the use of strong, corrosive acids. Furthermore, oxidative deprotection methods have been explored for similar structures. For example, the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively cleaved using ceric ammonium nitrate (B79036) (CAN), suggesting a potential, albeit less common, strategy for deprotection in related systems. mdpi.com
Table 1: Comparison of Selective Boc Deprotection Methods
| Method | Reagents/Conditions | Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|
| Acidolysis | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Good | High yield, well-established | Harsh conditions, may affect other acid-labile groups |
| Acidolysis | 4 M HCl in Dioxane | Good | Efficient, selective for Nα-Boc over t-butyl esters nih.gov | Corrosive, generation of waste |
| Thermal Deprotection | Continuous flow, high temperature (e.g., 230 °C) acs.org | High (temperature dependent) | No acid catalyst, high selectivity possible acs.orgnih.gov | Requires specialized equipment |
| Lewis Acid Catalysis | Iron(III) Chloride (catalytic) rsc.orgrsc.org | High (selective for Boc over Cbz) rsc.orgrsc.org | Mild, sustainable, clean reaction rsc.orgrsc.org | May not be suitable for all substrates |
| Oxidative Deprotection | Ceric Ammonium Nitrate (CAN) mdpi.com | Potentially high | Alternative to acid-based methods | Stoichiometric oxidant required, potential for side reactions |
Application of Green Chemistry Principles in the Synthesis of Piperidine Derivatives
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. asianpubs.org The synthesis of piperidine derivatives, including this compound, can be made more environmentally benign by incorporating these principles.
One key area of focus is the use of greener solvents. Traditional organic solvents often pose environmental and health risks. The use of water, supercritical fluids, or biodegradable solvents is a significant improvement. For example, the synthesis of piperidin-4-one derivatives has been successfully carried out in a deep eutectic solvent (DES) composed of glucose and urea, which is inexpensive, biodegradable, and an effective reaction medium. asianpubs.org
Another principle is the use of catalytic reagents over stoichiometric ones. Catalytic reactions are inherently more atom-economical and generate less waste. The use of palladium catalysts in Buchwald-Hartwig aminations is an example of a catalytic approach that is more efficient than older, stoichiometric methods for C-N bond formation. acs.org Furthermore, the use of iron(III) chloride as a catalyst for Boc deprotection, as mentioned earlier, is a greener alternative to the use of stoichiometric amounts of strong acids. rsc.orgrsc.org
Energy efficiency is also a crucial aspect of green chemistry. The development of reactions that can be conducted at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis has also emerged as a tool to significantly reduce reaction times and, in some cases, improve yields and reduce side product formation, contributing to a more efficient and greener process.
Table 3: Green Chemistry Approaches in Piperidine Synthesis
| Green Chemistry Principle | Conventional Method | Greener Alternative | Example/Benefit |
|---|---|---|---|
| Safer Solvents | Chlorinated solvents (e.g., DCM) | Water, Deep Eutectic Solvents (DES) asianpubs.org | Synthesis of piperidin-4-ones in glucose-urea DES reduces toxicity and waste. asianpubs.org |
| Catalysis | Stoichiometric reagents | Catalytic amounts of metals (e.g., Pd, Fe) | Buchwald-Hartwig amination and catalytic Boc deprotection improve atom economy. acs.orgrsc.orgrsc.org |
| Energy Efficiency | High temperature reflux for extended periods | Microwave-assisted synthesis, room temperature reactions | Reduced reaction times and energy consumption. |
| Atom Economy | Reactions with poor atom economy | Addition and cycloaddition reactions | Maximizes the incorporation of starting materials into the final product. |
| Renewable Feedstocks | Petroleum-based starting materials | Biomass-derived intermediates | Long-term goal to reduce reliance on fossil fuels. |
Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation of 1 Boc 4 4 Ethoxyphenyl Amino Piperidine
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine, techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry are employed.
An analytical report for the closely related analog, 4-anilino-1-Boc-piperidine (which lacks the ethoxy group), using HPLC-TOF, demonstrated the power of this technique. policija.si For this compound, the expected monoisotopic mass can be calculated and compared against the experimentally measured value. The molecular formula is C18H28N2O3. The theoretical exact mass would be calculated, and a measured mass within a few parts per million (ppm) of this value would confirm the elemental composition. For instance, in the analysis of its anilino counterpart, a mass accuracy of -1.34 ppm was achieved, showcasing the precision of the method. policija.si
Table 1: Theoretical and Expected HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C18H28N2O3 |
| Theoretical Monoisotopic Mass | 320.2100 g/mol |
| Expected Ion (ESI+) | [M+H]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals in this compound.
For analogous N-Boc protected piperidines and other amino acid derivatives, the chemical shifts are influenced by the solvent and the electronic environment of the nuclei. mdpi.com The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the ethoxyphenyl group, the piperidine (B6355638) ring protons, the ethoxy group (a quartet and a triplet), and the large singlet for the tert-butyl (Boc) group. The ¹³C NMR spectrum would similarly display distinct signals for each carbon atom in the molecule.
Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign these signals, a suite of 2D-NMR experiments is utilized. sdsu.eduresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, it would show correlations between the protons on the piperidine ring and between the ethyl protons of the ethoxy group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, providing a direct map of the carbon skeleton. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is crucial for connecting different fragments of the molecule, for example, linking the piperidine ring protons to the carbons of the Boc group or the ethoxyphenyl ring. sdsu.eduresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations. This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule in solution. For example, NOESY can reveal the spatial relationship between the piperidine ring protons and the substituents. researchgate.net
Dynamic NMR for Conformational Analysis and Rotational Barriers
The N-Boc protecting group can exhibit restricted rotation around the carbamate (B1207046) C-N bond, leading to the presence of different conformers (rotamers) at room temperature. This can result in broadened or multiple signals in the NMR spectra. researchgate.netacs.org
Dynamic NMR (DNMR) studies, specifically variable-temperature (VT-NMR) experiments, are used to investigate these conformational dynamics. beilstein-journals.org By recording NMR spectra at different temperatures, it is possible to observe the coalescence of the signals corresponding to the different rotamers. From the coalescence temperature and the frequency difference between the signals, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotation can be calculated. beilstein-journals.orgacs.org Studies on similar N-Boc-2-aryl-piperidines have shown that the rate of rotation of the Boc group is fast, with activation energies determined through these methods. acs.orgnih.gov For some N-Boc-piperidines, the half-life for rotation at low temperatures can be significant, on the order of seconds to minutes. acs.org
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
The IR spectrum of this compound would be expected to show characteristic absorption bands. An analytical report for 4-anilino-1-Boc-piperidine confirms the utility of FTIR-ATR for such compounds. policija.si Key expected vibrational frequencies include:
N-H stretch: A sharp band around 3300-3400 cm⁻¹ corresponding to the secondary amine.
C-H stretches: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds.
C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ for the carbonyl group of the Boc protector.
C-O stretches: Strong bands in the 1000-1300 cm⁻¹ region for the C-O bonds of the carbamate and the ether linkage.
Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.
Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring and the C-C backbone. Spectra for related compounds like 1-Boc-4-hydroxypiperidine are available for comparison. spectrabase.com
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and the absolute configuration of chiral centers.
For a molecule like this compound, obtaining a suitable single crystal would allow for the unequivocal determination of its solid-state conformation. Studies on analogous Boc-protected piperidine derivatives have successfully used X-ray crystallography to reveal that the piperidine ring often adopts a chair conformation. researchgate.net Furthermore, the orientation of the bulky Boc group and the ethoxyphenylamino substituent relative to the piperidine ring can be precisely defined. researchgate.net This information is invaluable for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group.
Chromatographic Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, SFC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers if it is chiral.
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is a standard method for purity analysis. A reversed-phase method, similar to that used for 4-anilino-1-Boc-piperidine, would likely be effective. policija.si
Since the molecule possesses a stereocenter at the C4 position of the piperidine ring, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial in pharmaceutical applications. Chiral HPLC using a chiral stationary phase (CSP) is the most common method for this purpose. nih.gov Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds. researchgate.net
Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC for chiral separations. SFC often provides faster separations and uses less toxic mobile phases. spectrabase.com For many pharmaceutical compounds, SFC has shown excellent performance in enantioseparation.
The result of a successful chiral separation would be a chromatogram showing two distinct peaks, one for each enantiomer. The relative area of these peaks allows for the calculation of the enantiomeric excess (ee), a critical measure of stereochemical purity.
Computational Chemistry and Theoretical Studies on 1 Boc 4 4 Ethoxyphenyl Amino Piperidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity.
Frontier Molecular Orbital (FMO) Analysis
An FMO analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. For 1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine, this analysis would pinpoint the most likely sites for electrophilic and nucleophilic attack. Without specific calculations, it is not possible to provide the HOMO-LUMO energies or visualize the orbital distributions.
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map would illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for molecular recognition and binding. The analysis would reveal the reactive sites for electrostatic interactions. However, no published ESP maps or detailed charge distribution analyses for this specific compound are available.
Conformational Analysis and Energy Minimization Studies
The three-dimensional shape of a molecule is critical to its function. Conformational analysis of this compound would identify the most stable arrangements of its atoms.
Using methods like Molecular Mechanics (MM) or the more accurate Density Functional Theory (DFT), researchers could explore the potential energy surface of the molecule. This would involve identifying various low-energy conformers, such as different chair and boat conformations of the piperidine (B6355638) ring and the rotational isomers around the C-N and C-O bonds. The relative energies of these conformers would determine their population at a given temperature. Such studies have been performed on other piperidine derivatives, but specific data for the title compound is absent.
Reaction Mechanism Elucidation via Transition State Theory and Intrinsic Reaction Coordinate (IRC) Analysis
Theoretical studies can map out the entire energy profile of a chemical reaction, providing a deeper understanding of the mechanism. For reactions involving this compound, such as its synthesis or subsequent derivatization, transition state theory could be used to locate the transition state structures. An Intrinsic Reaction Coordinate (IRC) analysis would then confirm that these transition states connect the reactants and products, providing a complete picture of the reaction pathway. This information is crucial for optimizing reaction conditions, but no such mechanistic studies have been reported for this molecule.
Molecular Dynamics Simulations for Dynamic Behavior in Solution and Solid State
Molecular dynamics (MD) simulations would allow for the study of the dynamic behavior of this compound over time, both in solution and in the solid state. These simulations can provide insights into how the molecule interacts with solvent molecules, its conformational flexibility, and its aggregation behavior. This is particularly important for understanding its properties in a real-world chemical or biological environment. The lack of published MD simulation data means its dynamic properties remain unexplored.
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). These predictions are extremely useful for interpreting experimental spectra and confirming the structure of a synthesized compound. While experimental spectroscopic data for related compounds may exist, specific in silico predictions for this compound that would allow for a direct comparison and detailed assignment are not available in the literature.
Utility of 1 Boc 4 4 Ethoxyphenyl Amino Piperidine As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems and Natural Product Scaffolds
The structural framework of 1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine is particularly well-suited for the construction of intricate heterocyclic systems, which are often found in natural products. The presence of the piperidine (B6355638) ring and the secondary amine provides reactive sites for further chemical modifications, enabling the synthesis of a variety of complex molecular architectures.
Annulation reactions, which involve the formation of a new ring onto an existing one, can be effectively applied to this compound. For instance, the secondary amine can undergo reactions with bifunctional electrophiles to create fused heterocyclic systems. A notable example is the Pictet-Spengler reaction, where the amine reacts with an aldehyde or ketone to form a new six-membered ring fused to the piperidine core. This method is instrumental in synthesizing beta-carboline and isoquinoline (B145761) alkaloids, which are known for their significant biological activities.
Another approach involves the reaction of the piperidine nitrogen, after removal of the Boc protecting group, with reagents that can form bridged ring systems. These complex three-dimensional structures are of great interest in medicinal chemistry due to their conformational rigidity, which can lead to higher selectivity for biological targets.
Spirocyclic compounds, characterized by two rings connected at a single shared atom, represent another important class of molecules that can be synthesized from this compound. The synthesis of spirocyclic scaffolds often involves intramolecular reactions where a functional group on the piperidine ring reacts with a side chain attached to the nitrogen or another part of the molecule. nih.govworktribe.comnih.gov For example, a Dieckmann condensation can be employed to form a new ring at the 4-position of the piperidine, creating a spirocyclic ketone. researchgate.net
The construction of these scaffolds is significant in drug discovery, as the introduction of a spirocyclic moiety can enhance the three-dimensionality of a molecule, potentially improving its pharmacological properties. beilstein-journals.org The synthesis of a novel analogue of the DPP-4 inhibitor Alogliptin, for instance, involved the creation of a spirocyclic ring on the piperidine moiety. beilstein-journals.org
Scaffold for the Generation of Diverse Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful technique for rapidly generating large numbers of diverse compounds for high-throughput screening. nih.govcrsubscription.com The structure of this compound makes it an excellent scaffold for this purpose. The Boc-protected piperidine allows for selective modification at the secondary amine, while the ethoxyphenyl group can also be a point of diversification.
A typical combinatorial synthesis strategy would involve the following steps:
Attachment to a solid support: The piperidine nitrogen can be attached to a solid support after deprotection of the Boc group.
Diversification at the secondary amine: The secondary amine can be acylated, alkylated, or subjected to other reactions with a variety of building blocks.
Cleavage from the solid support: The final compounds are cleaved from the solid support, resulting in a library of related but distinct molecules.
This approach allows for the efficient synthesis of large libraries of compounds based on the this compound scaffold, which can then be screened for biological activity. nih.govbiu.ac.ilresearchgate.net
Role in the Development of Organocatalysts or Metal Ligands
The nitrogen atoms in this compound can act as coordination sites for metal ions, making it a potential ligand for catalysis. The piperidine nitrogen, once deprotected, and the secondary amine can chelate to a metal center, forming a stable complex. The electronic properties of the ligand can be fine-tuned by modifying the substituents on the phenyl ring.
For example, the ethoxy group on the phenyl ring is an electron-donating group, which can increase the electron density on the coordinating nitrogen atom, potentially enhancing the catalytic activity of the metal complex. The development of such catalysts is an active area of research, with applications in a wide range of organic transformations.
Intermediate in the Preparation of Advanced Materials Precursors
The versatility of this compound also extends to the field of materials science. chemimpex.com It can serve as a precursor for the synthesis of functionalized monomers that can be polymerized to create advanced materials with specific properties. For example, the amino group can be modified to introduce polymerizable functionalities, such as vinyl or acrylate (B77674) groups.
The resulting polymers, incorporating the piperidine and ethoxyphenyl moieties, may exhibit interesting properties, such as thermal stability, specific optical properties, or the ability to bind to other molecules. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, or separation technologies. The ability to tailor the chemical structure of the precursor allows for the rational design of materials with desired characteristics. chemimpex.com
Future Research Directions and Unexplored Avenues in the Chemistry of 1 Boc 4 4 Ethoxyphenyl Amino Piperidine
Development of Novel Asymmetric Synthetic Pathways to Chiral Analogues
The creation of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. While the parent compound 1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine is achiral, the introduction of substituents on the piperidine (B6355638) ring would create stereocenters. Future research could focus on developing asymmetric methods to access such chiral analogues directly.
Current strategies for synthesizing chiral piperidines often involve multi-step sequences, resolutions, or the use of chiral auxiliaries. nih.govthieme-connect.com A significant advancement would be the development of catalytic enantioselective methods. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of enantioenriched 3-substituted piperidines from dihydropyridine (B1217469) precursors. nih.govacs.orgorganic-chemistry.org Adapting such a strategy could allow for the enantioselective introduction of various substituents at the C3 position of the piperidine ring. Another avenue involves the asymmetric hydrogenation of corresponding unsaturated precursors, such as tetrahydropyridines, using chiral transition metal catalysts. nih.gov
| Research Focus | Potential Methodologies | Desired Outcome |
| Asymmetric C3-functionalization | Rhodium-catalyzed asymmetric reductive Heck reaction | Enantiomerically enriched 3-substituted analogues of this compound |
| Asymmetric hydrogenation | Iridium- or Rhodium-catalyzed hydrogenation of a tetrahydropyridine (B1245486) precursor with a chiral ligand | Access to chiral piperidine cores with high enantioselectivity |
| Chiral auxiliary-based synthesis | Use of removable chiral auxiliaries to direct stereoselective reactions | Diastereoselective synthesis of functionalized piperidines |
Investigation of Advanced C-H Activation and Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery, allowing for the direct modification of complex molecules to rapidly generate analogues for structure-activity relationship (SAR) studies. rsc.orgnih.gov The piperidine ring and the ethoxyphenyl moiety of this compound offer multiple C-H bonds that are potential targets for such transformations.
Research in this area could explore palladium-catalyzed C(sp³)–H arylation to introduce aryl groups at the β-position (C3) of the piperidine ring, a transformation that has been shown to be controllable by the choice of ligand. rsc.orgresearchgate.net Similarly, methods for α-C–H functionalization of N-Boc protected piperidines are also known and could be applied. beilstein-journals.orgnih.gov The challenge lies in achieving high regioselectivity, directing the functionalization to a specific C-H bond in the presence of multiple potential sites. The use of directing groups or specialized catalysts could be key to overcoming this challenge. researchgate.net Furthermore, radical-based methods using photoredox or electrochemical conditions have emerged as powerful tools for the late-stage alkylation of heterocycles and could be adapted for this system. nih.gov
| Target Position | Potential Strategy | Key Challenge |
| Piperidine C3 (β-position) | Ligand-controlled Pd-catalyzed C-H arylation | Achieving high regioselectivity over C2 and C4 positions |
| Piperidine C2 (α-position) | α-Lithiation followed by electrophilic trapping or photoredox catalysis | Controlling selectivity and potential side reactions |
| Ethoxyphenyl ring | Directed C-H functionalization | Competition with C-H bonds on the piperidine ring |
Exploration of Photo- and Electro-Chemical Transformations for Selective Derivatization
Photochemistry and electrochemistry offer unique modes of reactivity that are often orthogonal to traditional thermal methods, providing access to novel chemical transformations under mild conditions. thieme-connect.comnih.gov These "green chemistry" approaches could be particularly valuable for the selective derivatization of this compound.
For instance, photoredox catalysis could be employed for a variety of transformations, such as the epimerization of substituted piperidines to access the most stable diastereomer. escholarship.org Photochemical [2+2] cycloadditions could be explored if an alkene functionality were introduced into the molecule. acs.org N-aryl piperidines can also be subject to photochemical reactions, and the N-aryl moiety in the target molecule could participate in such transformations. rsc.org
Electrochemical synthesis is another promising avenue. Anodic oxidation can be used to generate reactive intermediates, such as N-acyliminium ions from N-Boc protected piperidines, which can then be trapped by nucleophiles to introduce substituents at the α-position. nih.gov The combination of electrochemistry with flow reactors could enable safe, efficient, and scalable synthesis of derivatives. nih.govnih.gov
| Methodology | Potential Transformation | Advantages |
| Photoredox Catalysis | C-H functionalization, epimerization | Mild reaction conditions, high selectivity |
| Photochemical Cycloaddition | Formation of novel polycyclic structures | Access to unique molecular scaffolds |
| Electrochemical Synthesis | α-Functionalization via N-acyliminium ions | Avoids harsh chemical oxidants, enables scalability |
Integration into Flow Chemistry Methodologies for Continuous Synthesis
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in organic synthesis, offering advantages such as enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. bohrium.comnih.govresearchgate.net The synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals, is an area where flow chemistry has seen significant application. mdpi.comresearchgate.netnih.gov
Future research could focus on adapting the synthesis of this compound and its derivatives to a continuous flow process. This would be particularly beneficial for reactions that are exothermic, involve hazardous reagents or intermediates, or require precise control over reaction parameters. nih.gov For example, multi-step sequences, including protection, functionalization, and deprotection steps, could be "telescoped" into a single continuous process, minimizing manual handling and purification of intermediates. nih.gov The integration of in-line purification and real-time reaction monitoring would further enhance the efficiency of such a process. nih.gov
Application in Supramolecular Chemistry or Host-Guest Systems (Chemically driven interactions)
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The structural features of this compound, including its hydrogen bond donor (N-H) and acceptor (Boc carbonyl, ethoxy oxygen) sites, as well as the aromatic ring, make it an interesting candidate for incorporation into supramolecular assemblies or host-guest systems.
Future research could explore the use of this compound or its derivatives as building blocks for the construction of higher-order structures. For example, it could be functionalized with recognition motifs to direct its assembly into well-defined architectures like nanofibers or hydrogels. researchgate.netnih.gov These materials could have applications in areas such as drug delivery or tissue engineering. Alternatively, the molecule itself could act as a guest, binding within the cavity of a larger host molecule. Studying these interactions would provide fundamental insights into molecular recognition processes and could lead to the development of new sensors or responsive materials.
| Supramolecular Application | Key Molecular Features | Potential Outcome |
| Building block for self-assembly | Hydrogen bonding sites, aromatic ring | Formation of ordered supramolecular structures (e.g., gels, fibers) |
| Guest molecule in host-guest systems | Size, shape, and electronic properties | Development of new sensors or molecular switches |
| Component of a bioactive scaffold | Biocompatibility and functionalizable handles | Creation of novel materials for biomedical applications |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for 1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Boc Protection : Piperidine nitrogen is protected using Boc anhydride in dichloromethane (DCM) with a base like triethylamine .
Amination : Introduction of the 4-ethoxyphenylamino group via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts and controlled pH (~8–9) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) ensures high purity (>95%) .
Key Conditions :
| Step | Solvent | Temperature | Catalyst/Base | Yield Range |
|---|---|---|---|---|
| Boc Protection | DCM | 0–25°C | Triethylamine | 80–90% |
| Amination | THF | 60–80°C | Pd(OAc)₂ | 60–75% |
Q. How is this compound characterized experimentally?
- Methodological Answer :
- Spectral Analysis :
- NMR : H NMR (CDCl₃) shows Boc tert-butyl singlet (~1.4 ppm) and piperidine protons (δ 3.0–4.0 ppm). C NMR confirms carbonyl (155–160 ppm) and aromatic carbons .
- IR : Peaks at ~1680 cm⁻¹ (Boc carbonyl) and ~1240 cm⁻¹ (C-O from ethoxy group) .
- Physical Properties : Melting point (90–95°C) and solubility (DCM > methanol > water) are critical for reproducibility .
Advanced Research Questions
Q. How can reaction selectivity be optimized during functionalization of the piperidine core?
- Methodological Answer :
- Protection/Deprotection Strategies : Use orthogonal protecting groups (e.g., Cbz alongside Boc) to enable selective modification of the piperidine ring .
- Catalytic Control : Pd-mediated cross-couplings (e.g., Suzuki for aryl groups) require ligand optimization (XPhos) to minimize byproducts .
- pH Monitoring : Adjusting reaction pH to 7–8 prevents premature Boc deprotection during amination .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 100°C, releasing CO₂ (Boc group). Store at 2–8°C in inert atmospheres .
- Light Sensitivity : UV exposure degrades the ethoxyphenyl moiety; use amber vials for long-term storage .
- Moisture Sensitivity : Hydrolysis of Boc group in humid conditions; silica gel desiccants are recommended .
Q. How can structural modifications enhance biological activity in piperidine derivatives?
- Methodological Answer :
- Substituent Effects :
- Ethoxy Group : Electron-donating groups improve metabolic stability; replacing ethoxy with fluorine alters receptor binding .
- Boc vs. Acetyl : Boc enhances solubility, while acetylated derivatives show higher CNS penetration .
- SAR Studies : Test analogs against enzyme targets (e.g., carbonic anhydrase) using kinetic assays to map substituent-activity relationships .
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
- Methodological Answer :
- Reproducibility Checks :
Verify solvent purity (HPLC-grade) and catalyst lot variability .
Replicate NMR under standardized conditions (e.g., 400 MHz, CDCl₃) .
- Troubleshooting :
- Low Yields : Optimize stoichiometry (1.2 eq. amine nucleophile) or switch to microwave-assisted synthesis for faster kinetics .
- Spectral Mismatches : Compare with computational models (DFT for NMR chemical shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
